molecular formula C10H5FN2O B2620654 6-Fluoro-3-hydroxyquinoline-7-carbonitrile CAS No. 1824274-35-2

6-Fluoro-3-hydroxyquinoline-7-carbonitrile

Cat. No.: B2620654
CAS No.: 1824274-35-2
M. Wt: 188.161
InChI Key: WJYHJXJSCJCXGX-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxyquinoline-7-carbonitrile is a quinoline derivative characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 3rd position, and a nitrile group at the 7th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-3-hydroxyquinoline-7-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-hydroxyquinoline-7-carbonitrile is unique due to the combination of the fluorine, hydroxyl, and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-3-hydroxyquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-9-2-6-1-8(14)5-13-10(6)3-7(9)4-12/h1-3,5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYHJXJSCJCXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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